9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-
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Overview
Description
9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the imidazo[4,5-h]isoquinolin-9-one core, followed by the introduction of the fluoro-methylphenyl group and the tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl group. Each step involves precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-h]isoquinolin-9-one derivatives and related structures with different substituents. Examples include lamellarins and other fused pyrrolocoumarin skeletons .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications and a potential candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C32H33FN5O2P |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylanilino)-1,6-dimethyl-7-[(E)-3-(4-oxo-4-phenyl-1,4λ5-azaphosphinan-1-yl)prop-1-enyl]-8H-imidazo[4,5-h]isoquinolin-9-one |
InChI |
InChI=1S/C32H33FN5O2P/c1-21-20-23(33)11-13-26(21)35-32-36-28-14-12-25-22(2)27(34-31(39)29(25)30(28)37(32)3)10-7-15-38-16-18-41(40,19-17-38)24-8-5-4-6-9-24/h4-14,20H,15-19H2,1-3H3,(H,34,39)(H,35,36)/b10-7+ |
InChI Key |
ZQUMPFGMJPUWID-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC2=NC3=C(N2C)C4=C(C=C3)C(=C(NC4=O)/C=C/CN5CCP(=O)(CC5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=NC3=C(N2C)C4=C(C=C3)C(=C(NC4=O)C=CCN5CCP(=O)(CC5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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